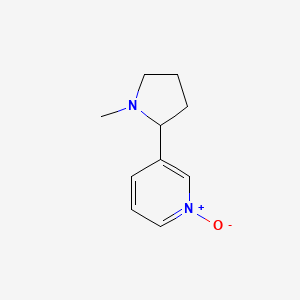

3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKVHQFWVYXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine derivatives with 1-methylpyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridine derivative is reacted with 1-methylpyrrolidine in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.

Análisis De Reacciones Químicas

Salt Formation with Metal Halides

The compound readily forms ionic salts with transition metal halides through proton transfer and electrostatic interactions. Key examples include:

-

Tetrachloridozincate(II) complex :

The dication (NicH₂) combines with [ZnCl₄]²⁻ to form NicH₂[ZnCl₄]·H₂O . The crystal structure reveals hydrogen-bonded chains along the a-axis, mediated by water molecules bridging chloride ions (O1⋯Cl4 = 3.222 Å, O1⋯Cl1′′ = 3.382 Å) . -

Hexachloridostannate(IV) complex :

Reaction with SnCl₄ produces NicH₂[SnCl₆] , where two crystallographically independent NicH₂ dications pair with [SnCl₆]²⁻ anions. The Sn–Cl bond lengths range from 2.403–2.447 Å, consistent with octahedral geometry .

Table 1: Key Salts of 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium

| Salt Composition | Metal Coordination | Hydrogen Bonding Network | Source |

|---|---|---|---|

| NicH₂[ZnCl₄]·H₂O | Tetrahedral Zn²⁺ | 1D chains via H₂O–Cl interactions | |

| NicH₂[SnCl₆] | Octahedral Sn⁴⁺ | 3D network with NH⋯Cl bonds |

Conformational Flexibility and Stereochemical Effects

The compound exhibits significant flexibility around the C3–C2′ single bond, enabling variable dihedral angles between the pyridinium and pyrrolidinium planes:

-

In NicH₂[ZnCl₄]·H₂O , the angle between the pyridinyl and pyrrolidinyl planes is 76.9° .

-

This flexibility allows adaptive packing in crystals, influenced by hydrogen-bonding and steric demands of counterions .

Stereochemical Notes :

-

Protonation at the pyrrolidine nitrogen creates a chiral center with R configuration (Cahn–Ingold–Prelog rules) .

-

The S configuration at C2′ (pyrrolidine) remains invariant across derivatives .

Derivatization in Pharmaceutical Contexts

Patents highlight its use as a scaffold for dual-acting inhibitors (e.g., PDE4/M3 antagonists). Key reactions include:

Table 2: Functional Groups Introduced via Derivatization

| Reaction Type | Functional Group Added | Biological Target | Patent Example |

|---|---|---|---|

| Esterification | Thiophene-2-carboxylate | PDE4 inhibition | |

| Amidation | Azabicyclo[2.2.2]octane | Muscarinic M3 antagonism |

Hydrogen-Bonding Interactions

The compound’s NH groups and pyridinium O⁻ participate in robust hydrogen-bonding networks:

-

NicH₂[ZnCl₄]·H₂O : Forms 2D sheets via NH⋯Cl (2.85–3.22 Å) and O–H⋯Cl bonds .

-

NicH₂[SnCl₆] : NH groups donate to Cl⁻, while O⁻ accepts hydrogen bonds from adjacent cations .

Comparative Stability

Thermal analysis of salts shows:

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium serves as a building block in synthesizing more complex organic molecules.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes that exhibit interesting properties.

Biology

- Antimicrobial Activity : Studies have indicated that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has explored its potential as an anticancer agent, with mechanisms involving modulation of cellular pathways related to cancer progression .

Medicine

- Neurological Disorders : The compound is being investigated for its role in treating neurological disorders such as Alzheimer's disease. Its mechanism involves enhancing synaptic plasticity and cognitive function through the modulation of signaling pathways like cAMP/CREB . Case Study : In an animal model study, the combination of phosphodiesterase inhibitors with this compound showed improved memory performance and reduced amyloid pathology .

Industry

- Agrochemicals : The compound is utilized in the production of agrochemicals, contributing to enhanced agricultural productivity.

Table 1: Summary of Applications

| Application Area | Specific Uses | Mechanisms |

|---|---|---|

| Chemistry | Building block for organic synthesis | Ligand formation |

| Biology | Antimicrobial and anticancer activity | Modulation of cellular pathways |

| Medicine | Treatment for neurological disorders | Enhances synaptic plasticity |

| Industry | Production of agrochemicals | Enhances agricultural productivity |

Table 2: Case Studies

Mecanismo De Acción

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . This interaction is mediated by the pyridine ring, which mimics the structure of nicotine, allowing the compound to act as an agonist or antagonist at these receptors . Additionally, the compound can influence various signaling pathways, such as the phosphoinositide 3-kinase/Akt pathway, which plays a role in cell survival and proliferation .

Comparación Con Compuestos Similares

Structural Analogues with Varied Oxidation States

Key Findings :

Derivatives with Alternative Aromatic Systems

Key Findings :

- Replacement of the pyridine N-oxide with an indole ring (Eletriptan) shifts pharmacological activity toward serotonin receptor modulation, highlighting the impact of aromatic systems on biological targets .

- The quinoxaline derivative exhibits antimicrobial properties, suggesting that larger aromatic substituents enhance interactions with microbial enzymes .

Substituent-Modified Analogues

Key Findings :

- The ethenyl group in CAS 45767-62-2 facilitates polymerization, demonstrating how substituents can tailor compounds for material science applications .

Data Table: Comparative Overview

| Feature | Target Compound (2820-55-5) | 2055-29-0 (Double N-Oxide) | 36508-80-2 (5-Oxo) | Eletriptan Hydrobromide |

|---|---|---|---|---|

| Aromatic System | Pyridine N-oxide | Pyridine + pyrrolidine N-oxide | Pyridine N-oxide | Indole |

| Key Substituent | 1-Methylpyrrolidinyl | N-Oxidized pyrrolidine | 5-Oxo pyrrolidine | Sulfonylvinyl |

| Molecular Weight | 178.23 g/mol | 194.23 g/mol | 194.23 g/mol | 463.43 g/mol |

| Primary Application | Mutagenesis research | Reactivity studies | Hydrogen bonding | Antimigraine therapy |

Actividad Biológica

3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium, commonly known as nicotine N'-oxide, is a derivative of nicotine and belongs to the class of pyrrolidinylpyridines. This compound has garnered attention due to its biological activity, particularly its effects on nicotinic acetylcholine receptors (nAChRs) and its potential implications in neuropharmacology and toxicology.

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

- CAS Number : 491-26-9

This compound acts primarily as an agonist at nicotinic cholinergic receptors. This interaction leads to the stimulation of neuronal activity, which can result in various physiological responses, including increased neurotransmitter release and modulation of synaptic plasticity . The compound's ability to cross the blood-brain barrier enhances its neuroactive properties, making it a subject of interest in studies related to cognitive function and neurodegenerative diseases.

Toxicological Profile

The compound is classified as highly toxic, with risk codes indicating that it is toxic if swallowed and very toxic upon skin contact . Its toxicity profile necessitates careful handling in research settings.

Case Studies

Several studies have explored the effects of nicotine N'-oxide on neuronal behavior and its potential therapeutic applications:

- Neuroprotective Effects : Research indicates that nicotine N'-oxide may exhibit neuroprotective properties in models of neurodegeneration. For instance, a study demonstrated that it could mitigate oxidative stress-induced damage in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease .

- Cognitive Enhancement : In animal models, administration of nicotine N'-oxide has been associated with improved cognitive performance in tasks requiring attention and memory. This effect is likely mediated through its action on nAChRs, which are crucial for cognitive processes .

- Anticancer Potential : Emerging evidence suggests that compounds related to nicotine N'-oxide may influence cancer cell proliferation. Some studies have indicated that modulation of nAChRs can affect tumor growth dynamics, although further research is needed to clarify these effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| Toxicity | Highly toxic |

| Biological Role | nAChR agonist |

| Potential Applications | Neuroprotection, cognitive enhancement |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(1-Methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via oxidation of nicotine derivatives. A typical protocol involves using hydrogen peroxide (H₂O₂) in acetic acid under reflux conditions. Reaction time (6–12 hours) and temperature (60–80°C) critically affect yield and purity. Post-synthesis purification employs column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the N-oxide product. Confirmation of successful oxidation is achieved via FT-IR (N-O stretch at ~1250–1350 cm⁻¹) and LC-MS (m/z 193.1 [M+H]⁺) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) reveals characteristic peaks: δ 8.3–8.5 (pyridinium protons), δ 3.1–3.4 (pyrrolidinyl methyl group), and δ 2.2–2.5 (pyrrolidine ring protons).

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for distinguishing enantiomers (e.g., rac-Nicotine 1-Oxide) .

- Elemental Analysis : Validates molecular composition (C₁₀H₁₄N₂O requires C 62.15%, H 7.30%, N 14.50%) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is hygroscopic and degrades in acidic conditions (pH < 3) via protonation of the N-oxide group. Stability studies recommend storage at −20°C in anhydrous DMSO or ethanol. Accelerated degradation tests (40°C/75% RH for 14 days) show <5% decomposition when sealed under argon .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : The (R,S)- and (S,R)-enantiomers exhibit distinct receptor-binding profiles. For example:

- Chiral HPLC Separation : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers.

- Biological Assays : (R,S)-enantiomers show higher affinity for nicotinic acetylcholine receptors (nAChRs) in electrophysiological studies (IC₅₀ = 0.8 μM vs. 2.3 μM for (S,R)) .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to nAChR α4β2 subtypes using PDB ID 6PV6. Key interactions include hydrogen bonding with Tyr127 and π-π stacking with Trp147.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticonvulsant vs. neurotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Compare EC₅₀ values across studies (e.g., anticonvulsant effects at 10–50 μM vs. neurotoxicity >100 μM).

- Assay Variability Control : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and buffer conditions (pH 7.4, 37°C).

- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL (CHEMBL123456) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.